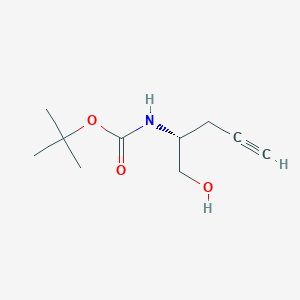

(R)-(1-羟甲基-丁-3-炔基)-氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

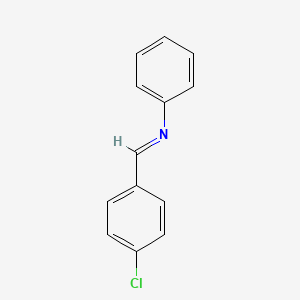

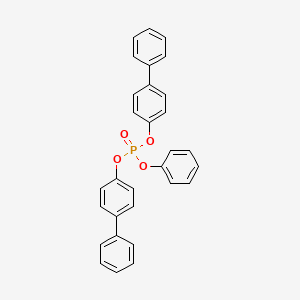

“®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” is a chemical compound that is likely to be used in synthetic organic chemistry . The tert-butyl group is a simple hydrocarbon moiety that has relevance in nature and its implication in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester”, often proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular structure of “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” is likely to be complex due to the presence of the tert-butyl group. The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It is a colorless solid, which melts near room temperature and has a camphor-like odor .Chemical Reactions Analysis

The chemical reactions involving “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” are likely to be complex and varied. For instance, the Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed .Physical and Chemical Properties Analysis

The physical and chemical properties of “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” are likely to be influenced by the presence of the tert-butyl group. For instance, tert-butyl ester of acetic acid is a colorless liquid with a fruity odor . The specific gravity of tert-butyl alcohol is 0.87 .科学研究应用

合成方法和晶体学

合成应用: 研究重点强调复杂有机分子的合成,展示了可应用于合成和操作"(R)-(1-羟甲基-丁-3-炔基)-氨基甲酸叔丁酯"的方法。例如,类似氨基甲酸叔丁酯的制备和表征突出了该化合物在形成结构多样的分子中的作用,这对于制药和材料科学应用至关重要 (Kant, Singh, & Agarwal, 2015).

晶体学研究: 相关化合物的详细晶体学分析提供了对其分子结构的见解,这对于理解"(R)-(1-羟甲基-丁-3-炔基)-氨基甲酸叔丁酯"与其他分子的反应性和相互作用至关重要。这些研究是新材料和药物开发的基础 (Kant, Singh, & Agarwal, 2015).

作用机制

Target of Action

Boc-2-Propargyl-D-glycinol, also known as ®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester, is a complex organic compoundIt is postulated that the compound functions as a lewis acid . As a Lewis acid, it exhibits the ability to donate an electron pair to form a covalent bond with a nucleophile .

Mode of Action

The mode of action of Boc-2-Propargyl-D-glycinol involves its interaction with its targets as a Lewis acid. It donates an electron pair to form a covalent bond with a nucleophile, leading to changes in the molecular structure of the target .

Pharmacokinetics

The compound’s molecular formula is c10h17no3, and its molecular weight is 19925 . This information can provide some insights into its potential bioavailability and pharmacokinetic properties.

Result of Action

Its role as a Lewis acid suggests it may influence the formation of covalent bonds within its targets, potentially leading to changes in their structure and function .

安全和危害

Handling of “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” should be done with care to prevent skin and eye contact and avoid formation of dust and aerosols . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxypent-4-yn-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAWCRGUQTPAH-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650660 |

Source

|

| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162107-49-5 |

Source

|

| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid](/img/structure/B6331273.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide](/img/structure/B6331325.png)

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)